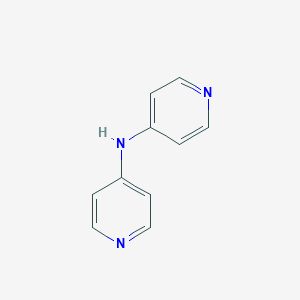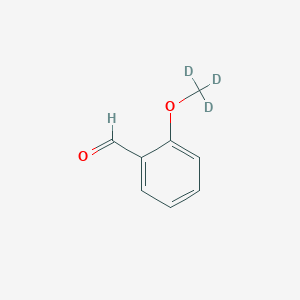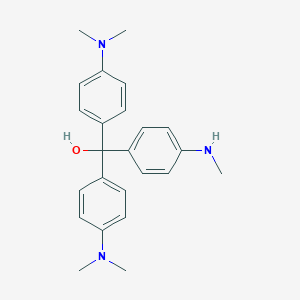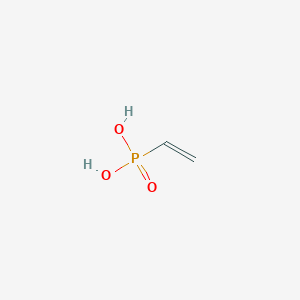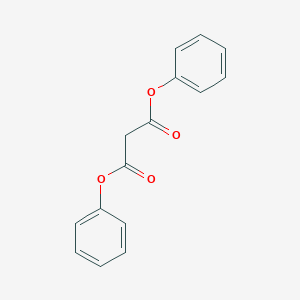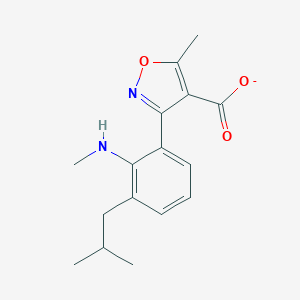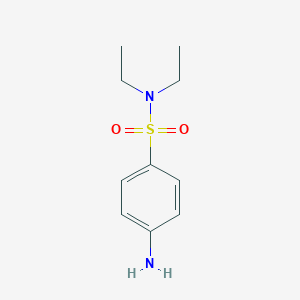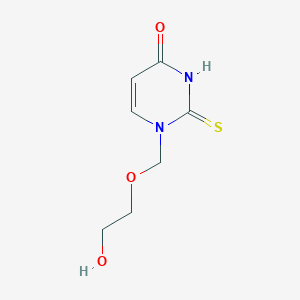
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one, also known as HETPM, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is not fully understood. However, it has been proposed that 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one exerts its antiviral activity by inhibiting the replication of viral DNA. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. Furthermore, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of viral and bacterial DNA polymerases, which are essential for DNA replication. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is its broad-spectrum antiviral and antibacterial activity. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to exhibit low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one. One potential direction is to investigate the use of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one as a potential therapeutic agent for the treatment of viral and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one and to identify potential targets for drug development. Moreover, the development of novel formulations and delivery methods for 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one could potentially overcome its poor solubility and enhance its therapeutic efficacy. Finally, the exploration of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one as a potential anticancer agent warrants further investigation.
Conclusion:
In conclusion, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is a promising compound with potential therapeutic applications in the fields of antiviral, antibacterial, and anticancer research. Its broad-spectrum activity, low cytotoxicity, and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one involves the reaction between 2-mercaptopyrimidine and ethyl chloroformate in the presence of triethylamine and dimethyl sulfoxide. The resulting intermediate is then treated with sodium hydroxide and formaldehyde to obtain the final product. This method has been reported to yield 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one with a purity of over 98%.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antiviral activity against a wide range of viruses, including herpes simplex virus, hepatitis B virus, and human immunodeficiency virus. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria. Moreover, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
132885-31-5 |
|---|---|
Nombre del producto |
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one |
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O3S/c10-3-4-12-5-9-2-1-6(11)8-7(9)13/h1-2,10H,3-5H2,(H,8,11,13) |
Clave InChI |
UFMUURWJUYDJSG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=S)NC1=O)COCCO |
SMILES canónico |
C1=CN(C(=S)NC1=O)COCCO |
Sinónimos |
1-(2-HYDROXY-ETHOXYMETHYL)-2-THIOXO-2,3-DIHYDRO-1H-PYRIMIDIN-4-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



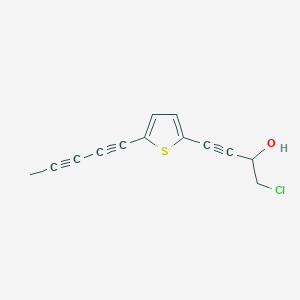
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
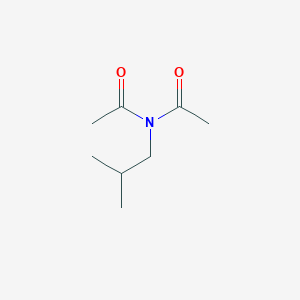
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
